molecular formula C21H24N4O3S B612156 AZ20 CAS No. 1233339-22-4

AZ20

Cat. No.: B612156
CAS No.: 1233339-22-4
M. Wt: 412.5 g/mol
InChI Key: SCGCBAAYLFTIJU-CQSZACIVSA-N
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Description

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA damage response. This compound is known for its high selectivity and efficacy, making it a valuable tool for studying the Ataxia Telangiectasia and Rad3-related protein kinase pathway and its role in various cellular processes .

Scientific Research Applications

Future Directions

The compound shows promise as a potent and selective inhibitor of ATR protein kinase, suggesting potential applications in cancer treatment . Future research could focus on further exploring its pharmacology in vivo and its potential as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ20 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the production of high-quality this compound suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

AZ20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups to enhance or modify the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZ20

This compound stands out due to its high selectivity and potency against the Ataxia Telangiectasia and Rad3-related protein kinase. Its unique chemical structure allows for effective inhibition of the target enzyme while minimizing off-target effects. This makes this compound a valuable tool for studying the Ataxia Telangiectasia and Rad3-related protein kinase pathway and developing targeted therapies .

Properties

IUPAC Name

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGCBAAYLFTIJU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025598
Record name (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233339-22-4
Record name (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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